molecular formula C25H22N4O2 B5593714 N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide

N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide

Cat. No. B5593714
M. Wt: 410.5 g/mol
InChI Key: DYJYBIYOMDMLOQ-WGOQTCKBSA-N
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Description

The compound is a part of a class of compounds known for their potential in various applications due to their chemical structure and reactivity. Such compounds are synthesized and analyzed for their structural, spectroscopic, and reactivity characteristics to understand their potential applications in fields like material science, pharmacology (excluding drug use and dosage information), and chemical engineering.

Synthesis Analysis

The synthesis of similar compounds involves reactions that typically include the formation of Schiff bases through the condensation of appropriate hydrazides and aldehydes. A representative process involves the reaction of 4-methoxybenzaldehyde with a suitable hydrazide under reflux conditions in ethanol, resulting in high yields of the desired product. The specifics of the synthesis depend on the reactants and conditions used, aiming to optimize yield and purity (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure is typically confirmed using spectroscopic methods like FT-IR, NMR (both ^1H and ^13C), and sometimes single-crystal X-ray diffraction. These analyses confirm the molecular structure, including functional groups and the overall geometry of the molecule. Theoretical calculations, such as DFT, are often used to predict the molecular structure and properties, providing insights into the electronic structure, stability, and reactivity of the compound (Karrouchi et al., 2021).

Chemical Reactions and Properties

Chemical properties of such compounds often involve their reactivity towards various reagents, highlighting their potential as intermediates in organic synthesis. For instance, Schiff bases can undergo nucleophilic addition reactions, participate in cycloadditions, or serve as ligands in coordination chemistry. The specific chemical reactions depend on the functional groups present in the molecule and their electronic and steric characteristics.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined experimentally. Solubility might be influenced by the presence of functional groups like methoxy or hydrazide, affecting the compound's behavior in different solvents. The melting point can provide insights into the purity and stability of the compound. Crystalline structure, often analyzed through X-ray crystallography, reveals the molecule's conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking (Karrouchi et al., 2021).

properties

IUPAC Name

N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-18-8-10-20(11-9-18)25(30)27-26-16-21-17-29(22-6-4-3-5-7-22)28-24(21)19-12-14-23(31-2)15-13-19/h3-17H,1-2H3,(H,27,30)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJYBIYOMDMLOQ-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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